

Vanillin Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name:	2-(4-Formyl-3-methoxyphenoxy)acetic acid
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For Researchers, Scientists, and Drug Development Professionals

Vanillin, a naturally occurring phenolic aldehyde, has emerged as a versatile scaffold in medicinal chemistry. Its inherent biological activities and amenable chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, make it an attractive starting point for the synthesis of novel therapeutic agents.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of various vanillin-based compounds, focusing on their antimicrobial, anticancer, and antioxidant properties. The information is presented to facilitate the rational design of more potent and selective derivatives.

Antimicrobial Activity of Vanillin-Based Schiff Bases

Vanillin-derived Schiff bases are a prominent class of compounds exhibiting significant antimicrobial properties.^{[2][3]} The imine or azomethine group (-CH=N-) is crucial for their biological activity. The SAR studies reveal that modifications on the amine substituent dramatically influence their efficacy.

Key SAR Insights for Antimicrobial Activity:

- Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the amine moiety play a pivotal role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance antibacterial activity. For instance, some studies have shown that Schiff bases with fluoro substituents exhibit significant activity.^{[2][4]}

- **Heterocyclic Amines:** Incorporation of heterocyclic rings, such as pyridine or thiazole, can lead to potent antimicrobial agents.[2]
- **Metal Complexation:** Coordination of the Schiff base ligands with transition metals (e.g., Cu(II), Co(II), Ni(II)) often results in enhanced antimicrobial activity compared to the free ligands.[3][5] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Comparative Antimicrobial Activity of Vanillin Schiff Bases

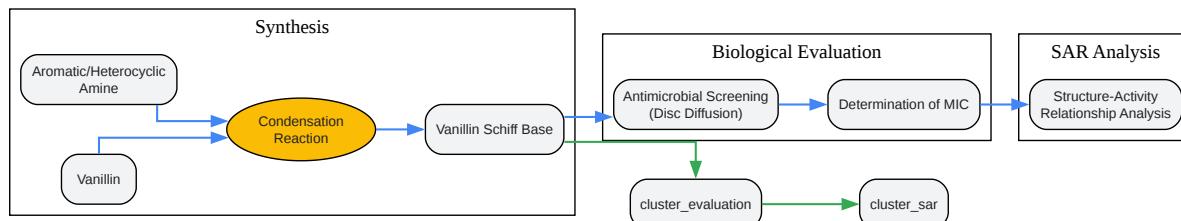
Compound ID	Substituent on Amine	Target Organism	Activity (Zone of Inhibition in mm)	Reference
SB-1	Unspecified aromatic amine	ESBL E. coli	16.0	[6]
SB-2	Unspecified aromatic amine	ESBL E. coli	16.5	[6]
SB-3	Unspecified aromatic amine	ESBL K. pneumoniae	15.0	[6]
SB-4	Unspecified aromatic amine	ESBL E. coli	16.6	[6]
SB-5	Unspecified aromatic amine	ESBL E. coli	15.5	[6]

ESBL: Extended-Spectrum Beta-Lactamase

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

The antibacterial efficacy of the synthesized vanillin Schiff bases is commonly evaluated using the disc diffusion method.[6]

- Preparation of Inoculum: A suspension of the test bacteria (e.g., *E. coli*, *S. aureus*) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
- Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the bacterial suspension.
- Application of Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.



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General workflow for synthesis and evaluation of vanillin Schiff bases.

Anticancer Activity of Vanillin Derivatives

Vanillin and its derivatives have demonstrated promising anticancer activities against various cancer cell lines.^{[7][8]} Modifications of the vanillin scaffold have led to the development of compounds with enhanced potency and selectivity.

Vanillin-Based Chalcones

Chalcones, characterized by an α,β -unsaturated ketone system, are a well-known class of anticancer agents. Vanillin-based chalcones have shown significant cytotoxicity against several cancer cell lines.

- SAR of Chalcones: The anticancer activity of vanillin-chalcones is influenced by the substituents on both the vanillin ring (Ring A) and the other aromatic ring (Ring B). The presence of electron-donating groups like hydroxyl and methoxy on the vanillin ring is often favorable. Substituents on Ring B, such as halogens or nitro groups, can modulate the activity.[\[9\]](#)

Vanillin-Substituted Heterocycles

The incorporation of heterocyclic moieties, such as indolin-2-one, has yielded potent and selective anticancer agents.[\[10\]](#)

Comparative Anticancer Activity of Vanillin Derivatives

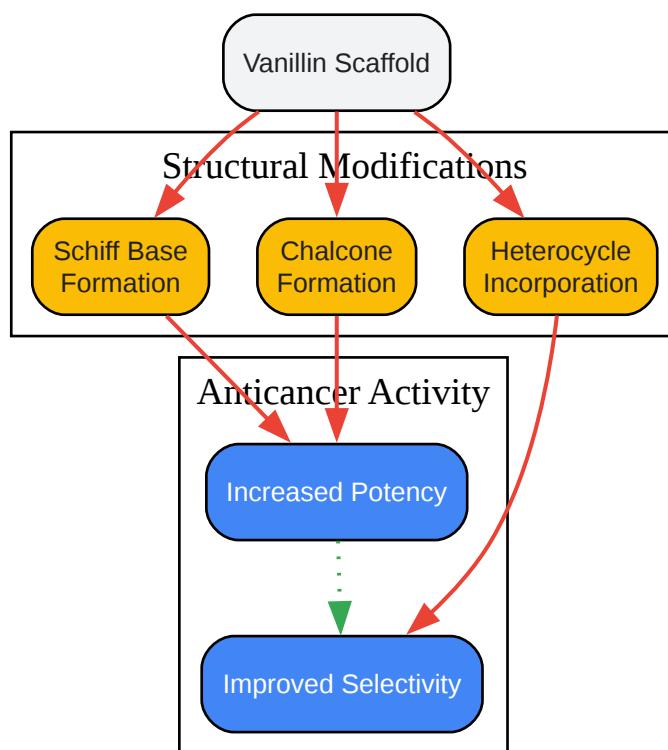
Compound ID	Derivative Class	Cancer Cell Line	IC50 (μ M)	Reference
67g	Schiff base-TMB hybrid	MCF-7 (Breast)	2.28	[1]
63	Imidazophenanthrolinyl-methoxyphenol	HCT116 (Colon)	0.81	[1]
5f	Chalcone	MIA PaCa-2 (Pancreatic)	5.4	[9]
6j	Indolin-2-one	MCF-7 (Breast)	17.01	[10]
13	Bischalcone	P. falciparum Dd2 (Chloroquine-resistant)	1.5	[11]

TMB: Trimethoxybenzamide

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.



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SAR logic for enhancing anticancer activity of vanillin derivatives.

Antioxidant Activity of Vanillin and Its Derivatives

The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[12][13]

SAR for Antioxidant Activity:

- Hydroxyl Group: The presence of the phenolic hydroxyl group is essential for antioxidant activity.
- Electron-Donating Groups: The methoxy group at the ortho position to the hydroxyl group enhances the antioxidant activity by stabilizing the resulting phenoxy radical through resonance.[1]
- Derivatization: Acetylation and reduction of the aldehyde group in vanillin have been shown to enhance its antioxidant activity.[1][12] For instance, a reduced derivative of vanillin showed better activity than the acetylated form.[1]

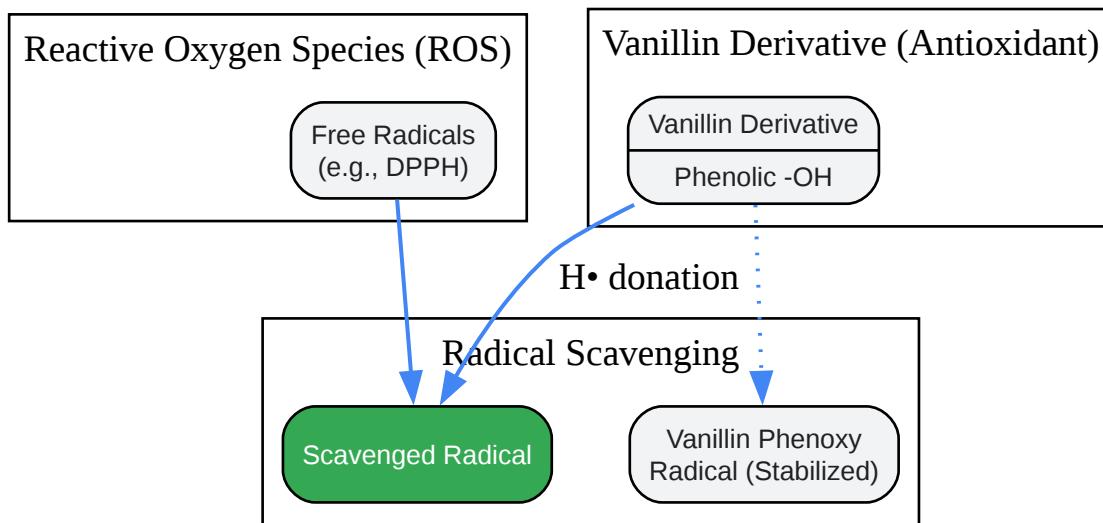
Comparative Antioxidant Activity

Compound	Modification	Antioxidant Activity (IC50 in µg/mL)	Standard (Vitamin C) IC50 (µg/mL)	Reference
Vanillin	-	0.81	0.44	[12][13]
J-1 (Reduced derivative)	Reduction of aldehyde	0.59	0.44	[12][13]
E-1 (Acetylated derivative)	Acetylation of hydroxyl	0.63	0.44	[12][13]
165f (N-benzylpyridinium analogue)	Complex modification	55.3% inhibition at 0.5 mg/mL	-	[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12]

- Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
- Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
- Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.



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Mechanism of free radical scavenging by a vanillin derivative.

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